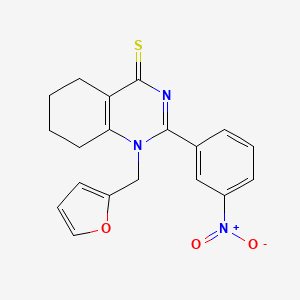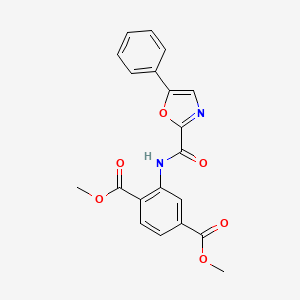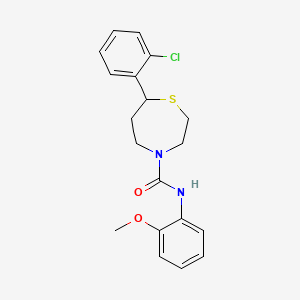![molecular formula C22H21FN6O3S B2617559 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-24-9](/img/structure/B2617559.png)
5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a nitrophenyl group, a fluorophenyl group, a thiazolotriazol group, and a hydroxyl group . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, nitrophenyl group, and fluorophenyl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic attack . The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar nitro, hydroxyl, and amine groups could increase its solubility in water .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds within the same family as the specified chemical, especially those with 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents. For instance, a study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial effectiveness, with some compounds showing promising results against the test microorganisms (Bektaş et al., 2007).
Receptor Antagonist Activity
Another research avenue explores the receptor antagonist activities of similar compounds. A study highlighted the preparation and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity, revealing potent 5-HT2 antagonist activities. This suggests the potential for these compounds in neuropsychiatric disorder therapies (Watanabe et al., 1992).
Antidiabetic Potential
Further research into triazolo-pyridazine-6-yl-substituted piperazines has identified potential anti-diabetic medications. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in managing type 2 diabetes. Some derivatives demonstrated excellent antioxidant and insulinotropic activity, marking them as candidates for further development in diabetes treatment (Bindu et al., 2019).
Antiviral and Antimicrobial Applications
New urea and thiourea derivatives of piperazine doped with other active groups have shown promising antiviral and antimicrobial activities. These compounds were synthesized and evaluated, with some displaying significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, underscoring their potential use in treating infectious diseases (Reddy et al., 2013).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with a piperazine ring, like “5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”, often interact with various receptors in the body. For example, they can bind to serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep .
Mode of action
The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This can lead to changes in the conformation of the receptor, which can affect the transmission of signals within the cell .
Biochemical pathways
The exact pathways affected by “this compound” would depend on its specific targets. If it targets serotonin receptors, for example, it could affect the serotonin signaling pathway, which has downstream effects on mood and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological environment. For example, the presence of a piperazine ring could influence its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it affects serotonin receptors, it could lead to changes in neuronal firing patterns, which could have effects at the cellular and behavioral levels .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound like “this compound”. For example, extreme pH values could affect the compound’s ionization state, which could influence its interaction with its targets .
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZHSBDHUKQEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)
![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)


![2,5-Dimethyl-7-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2617484.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2617488.png)
![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)




